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Compound of Interest

Compound Name: V6028418

Cat. No.: B15617211

Introduction

VU6028418 is a potent and highly selective antagonist of the M4 muscarinic acetylcholine
receptor (MAChR) with demonstrated oral bioavailability.[1][2] Developed as a preclinical
candidate for the treatment of dystonia and other movement disorders, its pharmacological
profile is distinguished by high subtype-selectivity and favorable pharmacokinetic (DMPK)
properties across multiple species.[1][3][4][5] This document provides an in-depth technical
overview of the pharmacological characteristics of VU6028418, intended for researchers,
scientists, and professionals in the field of drug development.

Core Mechanism of Action

VU6028418 functions as a competitive antagonist at the M4 muscarinic acetylcholine receptor.
The M4 receptor is a G protein-coupled receptor (GPCR) predominantly coupled to Gai/o
proteins.[6] Upon activation by the endogenous ligand acetylcholine (ACh), the M4 receptor
inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine
monophosphate (CAMP) levels.[6] By blocking the binding of ACh, VU6028418 prevents this
signaling cascade, thereby modulating downstream neuronal activity. The M4 receptor is highly
expressed in the striatum, a key brain region for motor control, and its antagonism is a
promising therapeutic strategy for movement disorders like dystonia and Parkinson's disease.

[1]
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Caption: M4 receptor signaling and antagonism by VU6028418.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for VU6028418.

Table 1: In Vitro Profile of VU6028418
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Parameter Species Value Assay Type

hM4 1C50 Human 4.1 nM Calcium Mobilization
hM1 IC50 Human >10 uM Calcium Mobilization
hmM2 IC50 Human 3.5uM Calcium Mobilization
hM3 IC50 Human >10 uM Calcium Mobilization
hM5 1C50 Human >10 uM Calcium Mobilization
rM4 1C50 Rat 57 nM Calcium Mobilization
hM4 Ki Human 3.2nM [3HINMS Radioligand

Binding

ol Ki Human 16.9 nM Radioligand Binding
hERG IC50 Human 431 nM Patch Clamp

Data sourced from:[1][7]

Table 2: In Vivo Pharmacokinetic Profile of VU6028418

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8366002/
https://www.tocris.com/products/vu-6028418-hydrochloride_7658
https://www.benchchem.com/product/b15617211?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Rat Mouse Dog
Dose (mg/kg) 1 (V) /10 (PO) 1 (V) /3 (PO) 1 (V) /3 (PO)
CLp (mL/min/kg) 6.1 17 43
Vss (L/kg) 6.7 10.6 8.5
Elimination t1/2 (h) 13 NC 15
Cmax (ng/mL) PO 17,000 181 70
Tmax (h) PO 1.5 6.67 17

F (%) PO >100 >100 86
Total Brain/Plasma 6.4 ND ND
(Kp)

Unbound 0.61 ND ND

Brain/Plasma (Kp,uu)

NC = Not Calculated; ND = Not Determined. Data sourced from:[1]

Table 3: Predicted H pI Kinetic E <

Parameter Predicted Value
Human CLp 3.9 mL/min/kg
Human Vss 11 L/kg

Human t1/2 31h

Data sourced from:[1]

Experimental Protocols

Detailed experimental methodologies for the key assays are outlined below.

M4 Receptor Activity Assay (Calcium Mobilization)
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The antagonist activity of VU6028418 at human and rat M4 receptors was determined using a
calcium mobilization assay. Chinese Hamster Ovary (CHO) cells stably expressing the
respective mAChR subtype were utilized. Cells were pre-incubated with varying concentrations
of VU6028418 before being challenged with an EC80 concentration of acetylcholine. The
resulting changes in intracellular calcium levels were measured to determine the IC50 values.

[1]

Radioligand Binding Assay

The binding affinity (Ki) of VU6028418 for the human M4 receptor was assessed through a
competition binding assay.[1] Membranes harvested from CHO cells stably expressing the
human M4 receptor were incubated with the radioligand [3H]N-methylscopolamine ([3HJNMS)
and varying concentrations of VU6028418. The displacement of the radioligand by the test
compound was measured to calculate the Ki value.[1]

Haloperidol-Induced Catalepsy Model in Rats

The in vivo efficacy of VU6028418 was evaluated in a rat model of haloperidol-induced
catalepsy, a common preclinical model for assessing antipsychotic-induced extrapyramidal side
effects and potential anti-dystonic or anti-parkinsonian activity.
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Caption: Workflow for the haloperidol-induced catalepsy model.
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Rats were administered VU6028418 orally at doses of 0.3, 1, and 3 mg/kg.[1] Following drug
administration, catalepsy was induced with haloperidol. The degree of catalepsy was quantified
by measuring the latency of the rats to withdraw a paw from a raised bar. A dose-dependent
reversal of the cataleptic behavior was observed with VU6028418 treatment.[1][7]

Cytochrome P450 (CYP) Inhibition and Phenotyping

The potential for drug-drug interactions was assessed by evaluating the inhibitory effects of
VU6028418 on major cytochrome P450 isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4/5)
in human liver microsomes.[1] Phenotyping experiments were also conducted to identify the
primary CYP isoforms responsible for the metabolism of VU6028418.[1] These studies
indicated a predominantly CYP3A4 metabolism phenotype with minor contributions from 2D6
and 2J2.[1]

Ancillary Pharmacology and Safety Profile

An ancillary pharmacology screen of VU6028418 against a panel of receptors and ion channels
revealed off-target activity at the ol receptor and the hERG potassium channel.[1] Follow-up
dose-response assays determined a Ki of 16.9 nM for g1 and an IC50 of 431 nM for hERG.[1]
The compound was found to be negative in a Mini Ames test, suggesting a low potential for
mutagenicity.[1]

Conclusion

VU6028418 is a highly selective M4 muscarinic acetylcholine receptor antagonist with a robust
in vitro and in vivo pharmacological profile. Its high oral bioavailability and efficacy in a
preclinical model of movement disorders underscore its potential as a therapeutic agent.[1][7]
The detailed characterization of its DMPK properties, including predicted human
pharmacokinetics, provides a strong foundation for its continued development.[1] The off-target
activities at the o1 receptor and hERG channel are important considerations for further
preclinical safety evaluation. Overall, VU6028418 represents a valuable pharmacological tool
for investigating M4 receptor biology and a promising lead compound for the treatment of
dystonia and other movement disorders.[1]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15617211?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8366002/
https://www.benchchem.com/product/b15617211?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8366002/
https://www.tocris.com/products/vu-6028418-hydrochloride_7658
https://www.benchchem.com/product/b15617211?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8366002/
https://www.benchchem.com/product/b15617211?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8366002/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8366002/
https://www.benchchem.com/product/b15617211?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8366002/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8366002/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8366002/
https://www.benchchem.com/product/b15617211?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8366002/
https://www.tocris.com/products/vu-6028418-hydrochloride_7658
https://pmc.ncbi.nlm.nih.gov/articles/PMC8366002/
https://www.benchchem.com/product/b15617211?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8366002/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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